![molecular formula C18H21ClFN5O B5577263 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)
6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" involves multi-step chemical reactions, including reductive amination, amide hydrolysis, N-alkylation, and electrophilic fluorination. For instance, compounds with structural similarities have been synthesized through a process involving reductive amination, followed by N-alkylation, showcasing the complexity and specificity required in the synthesis of such compounds (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been characterized using various spectroscopic techniques such as 1H NMR, 19F NMR, and ESI-MS. X-ray diffraction studies have provided detailed insights into the conformational stability and molecular geometry, revealing the presence of specific intermolecular interactions, such as hydrogen bonding, that contribute to the molecule's stability and reactivity (S. Özbey, E. Kendi, H. Göker, M. Tunçbilek, 1998).
Chemical Reactions and Properties
The chemical reactivity of "6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" and its derivatives involves interactions with various receptors, indicating a potential for specific biological activities. For example, certain synthesized derivatives have shown affinity for dopamine D4 receptors, highlighting their potential role in modulating neurological pathways (Yang Fang-wei, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of this compound in various environments. The crystalline structure, as determined by X-ray crystallography, offers insights into the compound's stability and reactivity under different conditions. For instance, the analysis of closely related compounds has revealed how different intermolecular interactions can influence the compound's physical state and its interaction with other molecules (Ninganayaka Mahesha et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for undergoing specific reactions, are fundamental aspects of "6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine." Studies on related compounds have demonstrated a range of reactions, such as electrophilic fluorination and cyclization, that are pivotal for the synthesis and modification of the compound's chemical structure (O. Eskola et al., 2002).
Scientific Research Applications
Antipsychotic Agents
Compounds with benzoylpiperidine moieties, similar to the one , have been evaluated as antipsychotic agents. They showed selective affinity for serotonin (5-HT2A) receptors, suggesting potential effectiveness as neuroleptic drugs without inducing extrapyramidal side effects (Raviña et al., 2000).
Anti-Lung Cancer Activity
Fluorobenzo[b]pyran derivatives, related to the chemical structure , have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, indicating their potential in cancer therapy (Hammam et al., 2005).
Antibacterial Agents
Pyridobenzothiazine acid derivatives, which share a similarity with the compound , have shown potent antibacterial activities against both Gram-positive and Gram-negative pathogens. These compounds could serve as leads for the development of new antibacterial agents (Cecchetti et al., 1987).
Antihistaminic Activity
Benzimidazole derivatives with piperazinyl substituents, akin to the chemical structure , have been synthesized and screened for their antihistaminic potential. These compounds have shown promise in the treatment of allergic diseases due to their low toxicities (Gadhave et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further studying its properties and potential uses. This could include investigating its reactivity, studying its potential biological activity, and exploring its possible applications in fields such as medicine or materials science .
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5O/c1-12-21-16(23(2)3)11-17(22-12)24-6-8-25(9-7-24)18(26)14-5-4-13(20)10-15(14)19/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKNABGJHFIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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